4-(1,3-Benzoxazol-2-yl)-1-benzylpiperazin-2-one
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Overview
Description
4-(1,3-Benzoxazol-2-yl)-1-benzylpiperazin-2-one is a heterocyclic compound that features a benzoxazole moiety fused with a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzoxazol-2-yl)-1-benzylpiperazin-2-one typically involves the reaction of 2-aminophenol with benzyl chloride under basic conditions to form the benzoxazole ring. This intermediate is then reacted with piperazine in the presence of a suitable catalyst to form the final product . The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile, with reaction times ranging from several hours to overnight .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization ensures the production of high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzoxazol-2-yl)-1-benzylpiperazin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may exhibit different biological activities and properties .
Scientific Research Applications
4-(1,3-Benzoxazol-2-yl)-1-benzylpiperazin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in the treatment of colorectal carcinoma.
Industry: Utilized in the development of fluorescent probes and dyes due to its photophysical properties.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzoxazol-2-yl)-1-benzylpiperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in microbial growth or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives such as:
- 4-(1,3-Benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole
- N~2~-1,3-Benzoxazol-2-yl-3-cyclohexyl-N-{2-[(4-methoxyphenyl)amino]ethyl}-L-alaninamide
Uniqueness
4-(1,3-Benzoxazol-2-yl)-1-benzylpiperazin-2-one is unique due to its specific combination of a benzoxazole moiety with a piperazine ring, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-(1,3-benzoxazol-2-yl)-1-benzylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-17-13-21(18-19-15-8-4-5-9-16(15)23-18)11-10-20(17)12-14-6-2-1-3-7-14/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOXOKUYRCFVHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C2=NC3=CC=CC=C3O2)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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